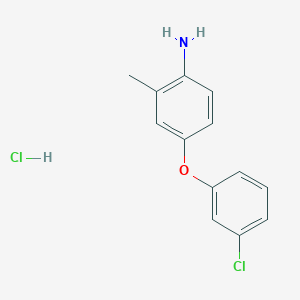
4-(3-Chlorophenoxy)-2-methylaniline hydrochloride
Übersicht
Beschreibung
4-(3-Chlorophenoxy)-2-methylaniline hydrochloride is a useful research compound. Its molecular formula is C13H13Cl2NO and its molecular weight is 270.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(3-Chlorophenoxy)-2-methylaniline hydrochloride, a compound with the molecular formula C₁₃H₁₃ClNO·HCl, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and related research findings.
- Molecular Weight : Approximately 270.15 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water
The compound features a chlorophenoxy group attached to a methylaniline structure, which contributes to its unique chemical properties and potential biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in medicinal chemistry. Its applications include:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, targeting various pathogens.
- Protein Interaction Studies : It can act as a ligand for specific proteins, facilitating the study of protein-protein interactions and cellular processes.
The biological effects of this compound are primarily attributed to its ability to bind to specific macromolecules such as proteins and nucleic acids. This binding can lead to:
- Disruption of Protein-Protein Interactions : By acting as a chemical probe, it provides insights into the functional roles of these interactions in cellular biology.
- Enzymatic Inhibition : The compound may inhibit certain enzymes, contributing to its therapeutic potential against various diseases .
Toxicological Studies
A retrospective cohort study involving workers exposed to similar compounds reported significantly higher incidence rates of bladder cancer compared to standard populations. This raises concerns regarding the long-term effects of exposure to this compound and its structural analogs .
Binding Affinity and Metabolism
Biochemical investigations have demonstrated that radioactivity from labeled 4-chloro-2-methylaniline binds extensively to proteins, DNA, and RNA in rat liver tissues. This suggests a mechanism where the compound may induce genotoxic effects through irreversible binding to macromolecules .
Cellular Effects
In vitro studies have indicated that this compound can induce cytotoxicity in cancer cell lines (e.g., HeLa cells). The mechanism involves apoptosis, characterized by the upregulation of apoptotic markers such as cleaved caspase-3 and cytochrome c.
Data Table: Summary of Biological Activities
| Biological Activity | Observations/Findings |
|---|---|
| Antimicrobial | Effective against various pathogens |
| Protein Interaction | Acts as a ligand for specific proteins |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Genotoxicity | Binds irreversibly to DNA and RNA in liver tissues |
| Cancer Incidence | Higher rates observed in exposed cohorts |
Eigenschaften
IUPAC Name |
4-(3-chlorophenoxy)-2-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c1-9-7-12(5-6-13(9)15)16-11-4-2-3-10(14)8-11;/h2-8H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUBPJUUUCBQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC(=CC=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















